molecular formula C15H13ClN4O4 B14949304 2-[(4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide (non-preferred name)

2-[(4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide (non-preferred name)

Cat. No.: B14949304
M. Wt: 348.74 g/mol
InChI Key: UZEOHGKNLWNEGG-QGMBQPNBSA-N
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Description

2-[(4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a hydroxy-nitrophenyl group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 4-chloroaniline with 2-hydroxy-5-nitrobenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then reacted with acetohydrazide to form the final product. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and scalability. The reaction parameters are carefully controlled to maintain consistency in product quality and yield. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties. In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
  • 2-[(4-methylphenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
  • 2-[(4-fluorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hydroxy-nitrophenyl moiety contributes to its biological activity .

Properties

Molecular Formula

C15H13ClN4O4

Molecular Weight

348.74 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13ClN4O4/c16-11-1-3-12(4-2-11)17-9-15(22)19-18-8-10-7-13(20(23)24)5-6-14(10)21/h1-8,17,21H,9H2,(H,19,22)/b18-8+

InChI Key

UZEOHGKNLWNEGG-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl

Origin of Product

United States

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